molecular formula C23H15ClO5 B2856649 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate CAS No. 303121-53-1

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate

Cat. No.: B2856649
CAS No.: 303121-53-1
M. Wt: 406.82
InChI Key: KDCOIGHWESDHAC-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate” is a derivative of chromone . Chromones are a class of compounds with a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromone backbone, with the 2-methoxyphenyl and 2-chlorobenzoate groups attached at the 3 and 7 positions, respectively . The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and chlorobenzoate groups could impact properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Catalytic Applications

A study on the synthesis and characterization of novel polystyrene-supported TBD catalysts highlighted their application in Michael addition reactions, leading to the synthesis of Warfarin and its analogues, demonstrating the utility of similar chromen derivatives in catalytic processes for pharmaceutical synthesis (Alonzi et al., 2014).

Molecular Docking and Structural Analysis

Research on novel hybrid compounds containing pyrazole and coumarin cores, which are structurally related to "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate," included molecular docking, Hirshfeld surface analysis, and spectroscopic characterization. These studies provide insights into the potential biological interactions and structural attributes of chromen derivatives (Sert et al., 2018).

Photochemical Studies

The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, related to the compound , under UV light has been explored for the green synthesis of angular pentacyclic compounds. This demonstrates the compound's role in photochemical reactions leading to novel organic structures (Dalal et al., 2017).

Synthesis of Ligands and Complexes

A study focused on the reaction of chromen derivatives with N-methylhydrazine, leading to the formation of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. This research highlights the application of chromen derivatives in the synthesis of ligands for metal complexes (Budzisz et al., 2004).

Antibacterial Effects

The synthesis and evaluation of new derivatives of 4-hydroxy-chromen-2-one for their antibacterial activity demonstrate the potential of chromen derivatives, like "this compound," in developing antibacterial agents (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action would likely depend on the specific biological activity of the compound. Many chromones exert their effects by interacting with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve further exploration of its biological activities, as well as the development of synthesis methods for producing the compound in larger quantities .

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCOIGHWESDHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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